molecular formula C22H29N3O B4791828 N-(4-butylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea

N-(4-butylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea

Cat. No.: B4791828
M. Wt: 351.5 g/mol
InChI Key: LHUNNIZYZAEZJK-UHFFFAOYSA-N
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Description

“N-(4-butylphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea” is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-butylphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea” typically involves the reaction of 4-butylaniline with 4-(1-pyrrolidinylmethyl)aniline in the presence of a carbonyl source such as phosgene or a phosgene substitute. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process would likely include steps for purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

“N-(4-butylphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: May be studied for its biological activity or interactions with biomolecules.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which “N-(4-butylphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea” exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea
  • N-(4-butylphenyl)-N’-phenylurea
  • N-(4-butylphenyl)-N’-[4-(methylamino)phenyl]urea

Uniqueness

“N-(4-butylphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-butylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-2-3-6-18-7-11-20(12-8-18)23-22(26)24-21-13-9-19(10-14-21)17-25-15-4-5-16-25/h7-14H,2-6,15-17H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUNNIZYZAEZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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